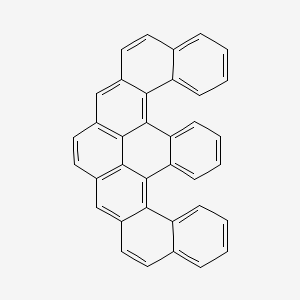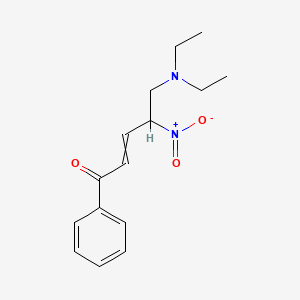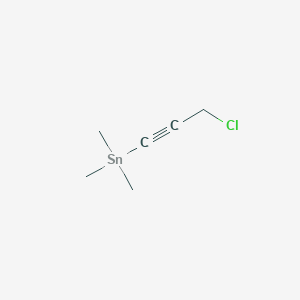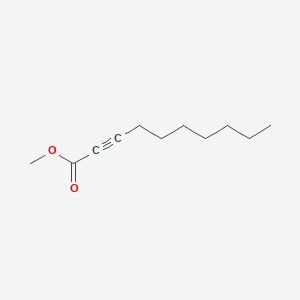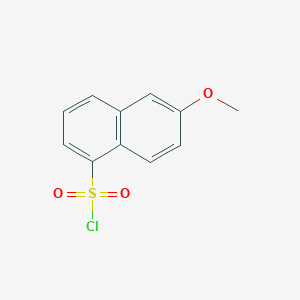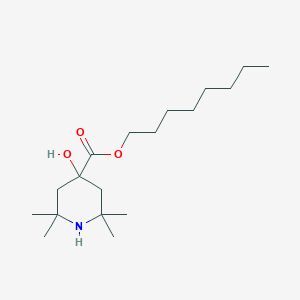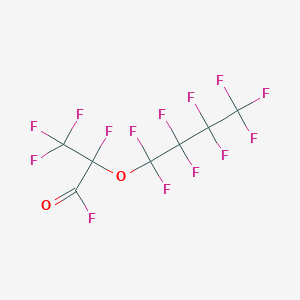
1-(Triethylstannyl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Triethylstannyl)-1H-pyrrole-2,5-dione is an organotin compound that features a pyrrole ring substituted with a triethylstannyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The presence of the triethylstannyl group in this compound imparts unique chemical properties that make it valuable for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Triethylstannyl)-1H-pyrrole-2,5-dione typically involves the reaction of a pyrrole derivative with a triethylstannyl reagent. One common method is the stannylation of pyrrole-2,5-dione using triethylstannyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale stannylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Triethylstannyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The triethylstannyl group can be oxidized to form organotin oxides.
Reduction: The compound can be reduced to form the corresponding pyrrole derivative.
Substitution: The triethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Organotin oxides and pyrrole derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Various substituted pyrrole compounds depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Triethylstannyl)-1H-pyrrole-2,5-dione has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(Triethylstannyl)-1H-pyrrole-2,5-dione involves the interaction of the triethylstannyl group with molecular targets. The stannyl group can participate in coordination with metal centers, facilitating catalytic reactions. Additionally, the compound can undergo redox reactions, influencing its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Trimethylstannyl)-1H-pyrrole-2,5-dione: Similar structure but with a trimethylstannyl group instead of triethylstannyl.
1-(Tributylstannyl)-1H-pyrrole-2,5-dione: Contains a tributylstannyl group, offering different steric and electronic properties.
1-(Triethylsilyl)-1H-pyrrole-2,5-dione: Features a triethylsilyl group, providing a comparison between stannyl and silyl substituents.
Uniqueness
1-(Triethylstannyl)-1H-pyrrole-2,5-dione is unique due to the specific properties imparted by the triethylstannyl group. This group enhances the compound’s reactivity and stability, making it valuable for specialized applications in synthesis and catalysis.
Propriétés
Numéro CAS |
65284-41-5 |
|---|---|
Formule moléculaire |
C10H17NO2Sn |
Poids moléculaire |
301.96 g/mol |
Nom IUPAC |
1-triethylstannylpyrrole-2,5-dione |
InChI |
InChI=1S/C4H3NO2.3C2H5.Sn/c6-3-1-2-4(7)5-3;3*1-2;/h1-2H,(H,5,6,7);3*1H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
VTMRVFBBLOYPKG-UHFFFAOYSA-M |
SMILES canonique |
CC[Sn](CC)(CC)N1C(=O)C=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone](/img/structure/B14474964.png)




